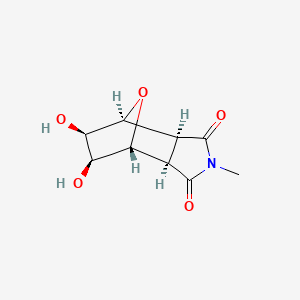
(3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
作用机制
Target of Action
The primary target of Dihydroxy-MEID is the enzyme dihydroxy-acid dehydratase (DHAD) . DHAD is the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway . It relies on an Fe-S cluster for catalytic activity .
Mode of Action
Dihydroxy-MEID interacts with DHAD, affecting its function. DGLA is converted to dihydroxyeicosadienoic acid through the action of CYP-EH (CYP, cytochrome P450; EH, epoxide hydrolase), representing a new class of lipid metabolites that induce neurodegeneration via ferroptosis .
Biochemical Pathways
Dihydroxy-MEID affects the BCAA biosynthesis pathway, specifically the conversion of DGLA to dihydroxyeicosadienoic acid . This conversion is a key step in the induction of neurodegeneration via ferroptosis .
Result of Action
The action of Dihydroxy-MEID leads to the induction of ferroptosis-mediated neurodegeneration . This process involves the accumulation of lipid peroxides, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and epoxy groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.
化学反应分析
Types of Reactions
(3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the epoxy group may produce diols.
科学研究应用
Chemistry
In chemistry, (3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
相似化合物的比较
Similar Compounds
- (3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxyhexahydro-1H-4,7-epoxyisoindole-1,3-dione
- (3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione
Uniqueness
The uniqueness of (3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione lies in its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-10-8(13)2-3(9(10)14)7-5(12)4(11)6(2)15-7/h2-7,11-12H,1H3/t2-,3+,4+,5-,6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIZGNNWSXURV-GIDHVPLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C3C(C(C2O3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H]2[C@H](C1=O)[C@H]3[C@@H]([C@@H]([C@@H]2O3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
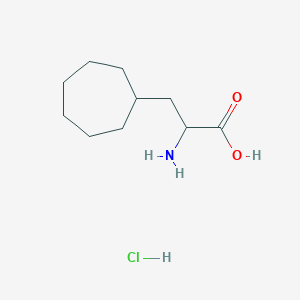
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
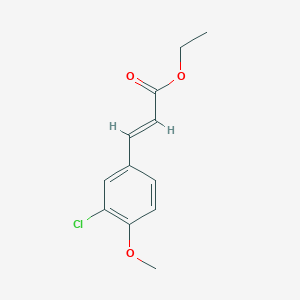
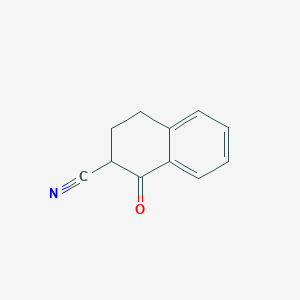
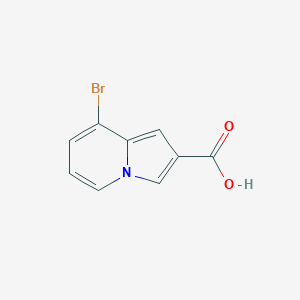
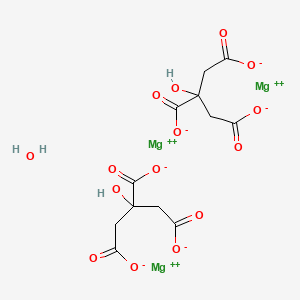
![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)
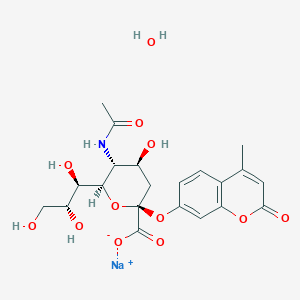
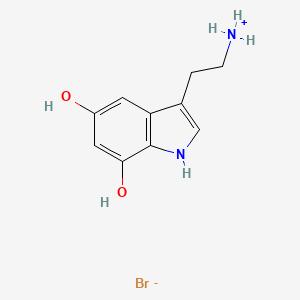
![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)
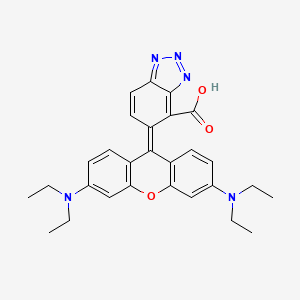
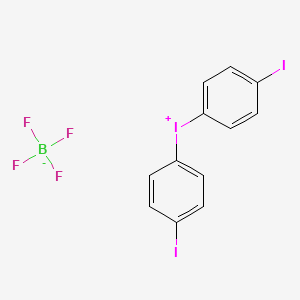
![(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate](/img/structure/B6309150.png)
